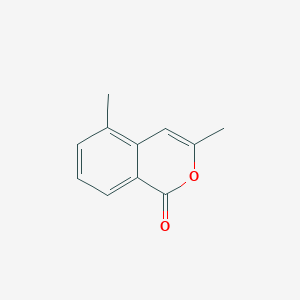
3,5-Dimethylisochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-isochromen-1-one is an organic compound belonging to the isochromen family It is characterized by a benzopyran ring structure with two methyl groups at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-isochromen-1-one typically involves the condensation of homophthalic acid derivatives with appropriate reagents. One common method includes the reaction of homophthalic acid with acetic anhydride under acidic conditions to form the isochromen ring . The reaction conditions often require refluxing in solvents like ethanol or isopropyl alcohol.
Industrial Production Methods: Industrial production of 3,5-Dimethyl-isochromen-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted isochromens, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-isochromen-1-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell wall integrity by binding to specific components . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
7-Hydroxy-3,5-dimethyl-isochromen-1-one: This compound has a hydroxyl group at the 7th position, which enhances its biological activity.
3-(1-(3-Benzoylphenyl)ethyl)-1H-isochromen-1-one: Known for its anti-inflammatory properties, this compound is structurally similar but has a benzoylphenyl group.
Uniqueness: 3,5-Dimethyl-isochromen-1-one stands out due to its unique combination of methyl groups at the 3rd and 5th positions, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,5-dimethylisochromen-1-one |
InChI |
InChI=1S/C11H10O2/c1-7-4-3-5-9-10(7)6-8(2)13-11(9)12/h3-6H,1-2H3 |
InChI Key |
URQYJDWROFCMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(OC(=O)C2=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


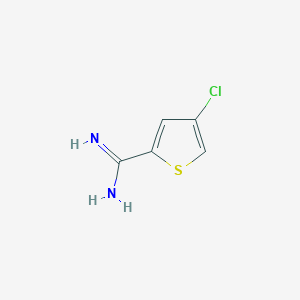
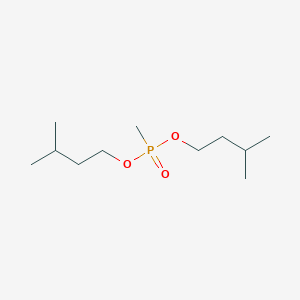
![Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B12100015.png)
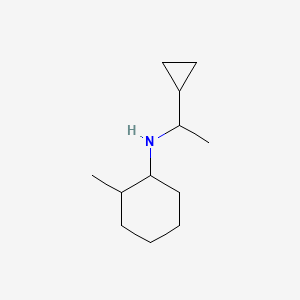
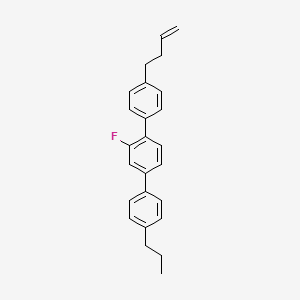
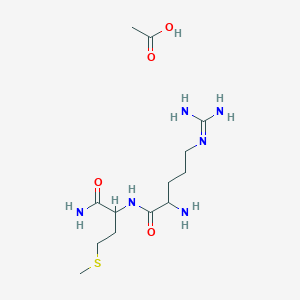



![hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate](/img/structure/B12100055.png)

![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)


